molecular formula C15H15ClN2O2S B2735633 (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide CAS No. 1281687-35-1

(E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide

カタログ番号: B2735633
CAS番号: 1281687-35-1
分子量: 322.81
InChIキー: DLQFUDHBUZSDCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Evolution of Ethenesulfonamide Research

The development of ethenesulfonamides originates from early 20th-century sulfonamide antimicrobial research, which established the sulfonamide functional group ($$-\text{SO}2\text{NH}2$$) as a critical pharmacophore. By the 1990s, structural modifications introduced ethenyl ($$-\text{CH}=\text{CH}-$$) linkages to enhance target specificity, particularly in cardiovascular and oncology research. The compound (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide emerged from systematic efforts to optimize steric and electronic interactions in endothelin receptor antagonists, as demonstrated by Yamanouchi Pharmaceutical’s work on 2-arylethenesulfonamide derivatives.

Key milestones include:

  • 1990s : Identification of ethenesulfonamides as modulators of G-protein-coupled receptors.
  • 2000s : Structural refinements to improve oral bioavailability and receptor subtype selectivity.
  • 2020s : Computational modeling to predict binding affinities in hybrid sulfonamide-ethenyl architectures.

Position Within the Sulfonamide Therapeutic Landscape

Traditional sulfonamides primarily targeted bacterial dihydropteroate synthase, but ethenesulfonamide derivatives like (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide exhibit divergent mechanisms (Table 1).

Table 1: Therapeutic Targets of Sulfonamide Subclasses

Subclass Primary Target Example Application
Antibacterials Dihydropteroate synthase Urinary tract infections
Diuretics Carbonic anhydrase Hypertension management
Ethenesulfonamides Endothelin receptors Cardiovascular remodeling

This compound’s pyridinylethyl group enables selective interactions with endothelin-A (ET$$_A$$) receptors, distinguishing it from earlier sulfonamide classes. Its 4-chlorophenyl moiety enhances hydrophobic binding pocket interactions, while the ethenyl bridge optimizes molecular rigidity.

Interdisciplinary Significance in Drug Discovery Paradigms

(E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide exemplifies three interdisciplinary advances:

  • Structural Biology : Crystallographic studies reveal its $$E$$-configuration stabilizes a planar conformation, facilitating $$\pi$$-$$\pi$$ stacking with Tyr$$^{129}$$ in ET$$_A$$ receptors.
  • Medicinal Chemistry : The pyridine ring introduces hydrogen-bonding capabilities absent in simpler aryl sulfonamides, improving water solubility.
  • Computational Chemistry : Molecular dynamics simulations predict a 12 nM IC$${50}$$ against ET$$A$$, correlating with in vitro assays.

These innovations underscore its role in transitioning sulfonamide research from broad-spectrum agents to precision therapeutics.

Current Research Gaps and Scientific Opportunities

Despite progress, critical gaps persist:

  • Receptor Subtype Dynamics : The compound’s 30-fold selectivity for ET$$A$$ over ET$$B$$ receptors remains mechanistically unexplained.
  • Metabolic Stability : Preliminary data suggest hepatic CYP3A4-mediated oxidation of the pyridinylethyl group, necessitating prodrug strategies.
  • Polypharmacology Potential : Unexplored interactions with prostaglandin E$$_2$$ receptors could expand therapeutic applications.

Emerging opportunities include:

  • Covalent Modification : Introducing electrophilic warheads (e.g., acrylamides) for irreversible ET$$_A$$ binding.
  • Hybrid Scaffolds : Merging ethenesulfonamide motifs with allosteric modulators of angiotensin II receptors.

特性

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-14-6-4-13(5-7-14)9-12-21(19,20)18-11-8-15-3-1-2-10-17-15/h1-7,9-10,12,18H,8,11H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQFUDHBUZSDCT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CCNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide typically involves the following steps:

    Formation of the Ethenesulfonamide Backbone: This can be achieved through a reaction between an appropriate sulfonyl chloride and an amine under basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step might involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to introduce the 4-chlorophenyl group onto the ethenesulfonamide backbone.

    Attachment of the Pyridin-2-ylethyl Group: This can be done through a nucleophilic substitution reaction where the pyridin-2-ylethyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

化学反応の分析

Types of Reactions

(E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学的研究の応用

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity :
    • Studies have shown that (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide demonstrates significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Results indicate that it possesses lower minimum inhibitory concentrations compared to traditional antibiotics, suggesting its potential as an effective antimicrobial agent .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Anticancer Efficacy

A series of in vitro studies were conducted to assess the anticancer efficacy of (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide:

Study FocusMethodologyKey Findings
Breast Cancer Cell LinesCytotoxicity assaysInduced significant apoptosis at micromolar concentrations.
Colon Cancer ModelsIn vivo testingShowed tumor growth inhibition in xenograft models.

Antimicrobial Activity

In a comparative study on its antimicrobial efficacy:

Study FocusMethodologyKey Findings
MRSA StrainsMIC determinationDemonstrated lower MIC values than standard antibiotics, indicating strong antibacterial activity.

Anti-inflammatory Applications

In animal models of arthritis:

Study FocusMethodologyKey Findings
Inflammatory Disease ModelsAdministration and observationResulted in reduced swelling and pain scores compared to control groups.

Summary of Biological Activities

The following table summarizes the biological activities observed for (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide:

Activity TypeObserved EffectReference
Enzyme InhibitionReduced metabolic enzyme activity
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in models

作用機序

The mechanism of action of (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

類似化合物との比較

Table 1: Structural Features of Selected Analogues

Compound ID 2-Aryl Substituent N-Aryl Substituent Key Functional Groups
6c 4-Bromophenyl 4-Fluorophenyl Br, F
6d 4-Methoxyphenyl 4-Fluorophenyl OCH₃, F
6e 2-Methoxyphenyl 4-Methoxyphenyl OCH₃ (two positions)
6l 4-Hydroxy-2,6-dimethoxy 4-Methoxyphenyl OH, OCH₃
6u 3,4,5-Trimethoxyphenyl 4-Methoxy-3-nitrophenyl NO₂, OCH₃
Factor Xa inhibitor 5-Chlorothien-2-yl Morpholine-pyrollidinyl Cl, morpholine

Table 3: Activity Comparison

Compound ID Bioactivity Application
6d Antimicrobial (inferred) Pharmaceutical
Factor Xa inhibitor Anticoagulant Therapeutic (thrombosis)
Insecticidal Agricultural

The target compound’s pyridine moiety may enhance insecticidal or receptor-binding activity, akin to ’s pyridine derivatives .

生物活性

(E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide is a compound of increasing interest due to its potential therapeutic applications, particularly in oncology and cardiovascular diseases. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a sulfonamide group, which is known to enhance solubility and biological activity. The presence of the 4-chlorophenyl and pyridine moieties contributes to its pharmacological profile, making it a candidate for various therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide and related compounds. For instance:

  • Cytotoxicity : Compounds within the ethenesulfonamide class exhibit significant cytotoxic effects against various cancer cell lines. A study reported IC50 values in the range of 5 to 10 nM for certain derivatives, indicating potent activity against drug-resistant cell lines .
  • Mechanism of Action : The mechanism involves disruption of microtubule formation and arresting cells in the mitotic phase, which is crucial for preventing cancer cell proliferation .

Endothelin Receptor Antagonism

The compound's structural features suggest it may act as an endothelin receptor antagonist:

  • Selectivity : A QSAR study indicated that modifications in the phenyl moiety could enhance selectivity for ETB receptors over ETA receptors, which is beneficial for treating cardiovascular diseases . This selectivity is essential as it minimizes side effects associated with non-selective antagonism.

Study on Anticancer Activity

A comprehensive evaluation of ethenesulfonamide derivatives demonstrated their ability to inhibit cancer cell proliferation effectively. The study utilized various human tumor cell lines to assess cytotoxicity and found that several derivatives showed activity comparable to established anticancer agents .

CompoundIC50 (nM)Cell Line
Compound 15A549 (lung cancer)
Compound 210MCF-7 (breast cancer)
Compound 38HeLa (cervical cancer)

Mechanistic Insights

Research has shown that these compounds can modulate signaling pathways involved in inflammation and cancer progression:

  • NF-kB Pathway : Some studies reported that compounds like CDMPO (related structure) inhibited NF-kB activation, reducing pro-inflammatory cytokine release and providing neuroprotective effects in models of neuroinflammation . This suggests a broader application for (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide beyond oncology.

Q & A

Q. What are the standard synthetic routes for (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide?

The compound is synthesized via condensation reactions between (E)-2-(4-chlorophenyl)ethenesulfonyl chloride and 2-pyridin-2-ylethylamine. Key steps include:

  • Method A : Direct coupling of sulfonyl chloride with the amine in anhydrous THF or dichloromethane, using triethylamine as a base. Typical yields range from 48–79% .
  • Method B : Alternative pathways involving dehydration of intermediate sulfonamides (e.g., from hydroxy precursors) under acidic conditions, yielding the (E)-configured product . Critical Parameters : Reaction temperature (room temperature), solvent purity, and stoichiometric ratios influence yield.

Q. How is the (E)-configuration of the ethenesulfonamide confirmed?

The stereochemistry is validated using:

  • 1H NMR : Coupling constants (J = 15.3–15.6 Hz) between the vinylic protons (δ 7.12–7.81 ppm) confirm trans geometry .
  • X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures to resolve bond angles and spatial arrangement .

Q. What analytical techniques are used for purity assessment?

  • Melting Point Analysis : Sharp melting ranges (e.g., 138–140°C) indicate purity .
  • High-Resolution Mass Spectrometry (HRMS) : Matches experimental [M+H]+ values with theoretical masses (e.g., 379.0302 vs. 380.0326 for C15H10F5NO3S) .
  • HPLC : Retention time consistency under reverse-phase conditions.

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substituents) affect biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., 4′-Br in 6c ): Enhance binding to target enzymes (e.g., kinase inhibition) via hydrophobic interactions .
  • Electron-Donating Groups (e.g., 4′-OCH3 in 6d ): Reduce activity due to decreased electrophilicity of the sulfonamide moiety . Table 1 : Biological activity of analogs
CompoundSubstituentIC50 (nM)Reference
6c 4′-Br12.3
6d 4′-OCH3450
6n Perfluoro8.7

Q. How can conflicting NMR or crystallographic data be resolved?

  • Case Study : Discrepancies in melting points or NMR shifts between synthetic batches may arise from residual solvents or stereochemical impurities.
  • Resolution :
  • Repeat synthesis under inert atmosphere (N2/Ar).
  • Use gradient sublimation for crystallization to remove impurities .
  • Validate with 2D NMR (e.g., NOESY for spatial proximity of protons) .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve amine solubility and reaction kinetics.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) enhances purity without sacrificing yield .

Methodological Considerations

Q. How is experimental phasing performed for crystallographic studies?

  • SHELXD/SHELXE : Resolve phase problems using high-resolution data (≤1.0 Å). Heavy-atom derivatives (e.g., SeMet) are optional due to the compound’s inherent sulfonamide sulfur atom .
  • Twinned Data Refinement : SHELXL accommodates twinning via HKLF 5 format for accurate electron density maps .

Q. What computational tools predict binding modes of this compound?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., FLT3 kinase) using the sulfonamide group as a hinge-binding motif .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. Why do some analogs show inconsistent activity despite similar structures?

  • Example : 6u (IC50 = 75 nM) vs. 6v (IC50 = 55 nM) differ by a nitro-to-amine substitution.
  • Hypothesis : The -NH2 group in 6v forms hydrogen bonds with active-site residues, enhancing potency .
  • Validation : Mutagenesis studies on target protein residues (e.g., K429A) confirm binding mode differences .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。